molecular formula C15H21F9O3 B14506239 Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- CAS No. 62789-48-4

Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-

Katalognummer: B14506239
CAS-Nummer: 62789-48-4
Molekulargewicht: 420.31 g/mol
InChI-Schlüssel: XEZADUUMVOOBRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- is a synthetic compound characterized by the presence of a long carbon chain with a carboxylic acid group and a trifluoromethyl ether group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- typically involves the introduction of the trifluoromethyl ether group into the undecanoic acid backbone. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: Starting with undecanoic acid, the hydroxyl group can be substituted with a trifluoromethyl ether group using reagents such as trifluoromethyl iodide in the presence of a base.

    Esterification: Another approach involves the esterification of undecanoic acid with a trifluoromethyl ether alcohol, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

    Substitution: The trifluoromethyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, primary alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is believed to result from the disruption of fungal cell membranes and inhibition of key metabolic processes. The trifluoromethyl ether group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Undecanoic Acid: A simpler analog without the trifluoromethyl ether group, used primarily for its antifungal properties.

    Trifluoromethyl Ethers: Compounds containing the trifluoromethyl ether group, known for their stability and unique chemical properties.

Uniqueness

Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- stands out due to the combination of a long carbon chain and a highly electronegative trifluoromethyl ether group. This unique structure imparts distinct physical and chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.

Eigenschaften

CAS-Nummer

62789-48-4

Molekularformel

C15H21F9O3

Molekulargewicht

420.31 g/mol

IUPAC-Name

11-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyundecanoic acid

InChI

InChI=1S/C15H21F9O3/c16-13(17,18)12(14(19,20)21,15(22,23)24)27-10-8-6-4-2-1-3-5-7-9-11(25)26/h1-10H2,(H,25,26)

InChI-Schlüssel

XEZADUUMVOOBRT-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.